
Thiazole-4-carboxaldehyde
Overview
Description
Thiazole-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C4H3NOS. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, a versatile scaffold in medicinal chemistry known for its diverse biological activities . This compound is used as an intermediate in the synthesis of various pharmaceuticals and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of thiazole with formylating agents. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a widely used method . Another method involves the oxidation of thiazole-4-methanol using oxidizing agents like pyridinium chlorochromate (PCC) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thiazole-4-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Thiazole-4-carboxylic acid
Reduction: Thiazole-4-methanol
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Thiazole-4-carboxaldehyde derivatives have shown significant potential as anticancer agents. Recent studies indicate that compounds containing this moiety can inhibit various cancer cell lines effectively.
- Mechanism of Action : Thiazole derivatives often act by inhibiting specific kinases involved in tumor progression. For instance, compounds have been synthesized that target the B-RAFV600E kinase, a critical player in melanoma. One such compound exhibited an IC50 value of 23.1 nM, outperforming the standard drug dabrafenib (IC50 = 47.2 nM) .
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Case Studies :
- A series of thiazole-pyridine hybrids demonstrated enhanced anti-breast cancer efficacy with an IC50 of 5.71 μM compared to 6.14 μM for 5-fluorouracil .
- Novel thiazole derivatives synthesized via cyclization reactions displayed promising cytotoxicity against various cancer cell lines, including HepG-2 and MCF-7, with IC50 values ranging from 10–30 µM .
Anticonvulsant Properties
This compound has also been investigated for its anticonvulsant properties:
- Research Findings : Several thiazole derivatives have been synthesized and tested for their ability to protect against seizures in animal models. For example, certain compounds demonstrated a protective range of 33% to 100% in electroshock-induced seizure tests .
- Notable Compounds : A specific thiazole-linked triazole compound showed a median effective dose of 24.38 mg/kg in electroshock seizure tests, indicating significant anticonvulsant activity .
Anti-Tubercular Activity
The search for new anti-tubercular agents has led to the exploration of thiazole derivatives:
- Effectiveness Against Mycobacterium tuberculosis : Thiazole compounds have been shown to possess activity against drug-resistant strains of tuberculosis. For instance, a series of coumarin-thiazoline hybrids exhibited an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis H37Rv .
- Synthesis and Testing : The synthesis of amino thiazoles has shown promise in generating compounds with significant anti-tubercular activity, emphasizing the need for further exploration in this area .
Enzyme Inhibition Studies
This compound is also being studied for its potential as an enzyme inhibitor:
- Protein Kinase Inhibition : Recent research has focused on synthesizing thiazole derivatives that inhibit protein kinases involved in cancer signaling pathways. Notably, one compound demonstrated selective inhibition against CK2α with an IC50 value of 3.4 μM .
- Carbonic Anhydrase Inhibition : A series of trisubstituted thiazole derivatives were evaluated for their inhibitory effects on carbonic anhydrase III, with some compounds showing promising results .
Summary Table of Applications
Mechanism of Action
The mechanism of action of thiazole-4-carboxaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some thiazole derivatives exhibit anticancer activity by inhibiting enzymes like inosine monophosphate dehydrogenase (IMPDH) and inducing apoptosis in cancer cells . Other derivatives may act as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Comparison with Similar Compounds
- Thiazole-2-carboxaldehyde
- Thiazole-5-carboxaldehyde
- Thiazole-4-methanol
- Thiazole-4-carboxylic acid
Biological Activity
Thiazole-4-carboxaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
This compound possesses a thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen. The presence of the aldehyde group enhances its reactivity, allowing for various chemical modifications that can lead to compounds with improved biological activity.
Biological Activities
This compound and its derivatives have been studied for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from this compound have shown notable activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells. For example, a study demonstrated that certain thiazole derivatives showed potent antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range .
- Antioxidant Activity : The antioxidant potential of thiazole derivatives has been evaluated using various assays. Compounds derived from this compound exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural modifications. Studies have shown that substituents at specific positions on the thiazole ring can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups at the para position of phenyl rings attached to the thiazole scaffold has been associated with increased anticancer activity .
Case Studies
- Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. Compounds with nitro groups at the para position demonstrated maximum activity against Hep-G2 (human hepatocarcinoma) and SKNMC (neuroblastoma) cell lines, with IC50 values reported as 10.8 μM and 11.6 μM respectively .
- Antimicrobial Efficacy : In vitro studies highlighted the antimicrobial potential of this compound derivatives against Mycobacterium tuberculosis and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1.0 to 61.2 μM .
Table 1: Biological Activities of this compound Derivatives
Compound | Activity Type | Target Organism/Cell Line | IC50/MIC (μM) |
---|---|---|---|
Compound A | Anticancer | Hep-G2 | 10.8 |
Compound B | Anticancer | SKNMC | 11.6 |
Compound C | Antimicrobial | S. aureus | 5.0 |
Compound D | Antioxidant | DPPH Assay | 0.85 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Thiazole-4-carboxaldehyde derivatives, and how are they optimized for purity?
this compound derivatives are typically synthesized via condensation reactions. For example, condensation with malonic acid in pyridine at 120°C using piperidine as a catalyst yields high-purity products (95% yield for compound 1b) . Alternative routes involve coupling this compound with amines or acids, such as in the synthesis of peptidomimetic analogues (compounds 32–36), where purity ranges from 5% to 98% depending on precursor selection and reaction conditions . Key optimization steps include adjusting catalyst loading, solvent choice (e.g., pyridine for acid stability), and post-synthetic purification via HPLC .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- 1H NMR : Critical for confirming structural integrity, such as distinguishing between regioisomers (e.g., thiazole-2- vs. 4-carboxaldehyde) .
- ESI-MS : Validates molecular weight and detects impurities, especially in low-yield syntheses (e.g., compound 35 at 22% purity) .
- HPLC : Measures purity and monitors reaction progress; retention times (tR) are used to assess separation efficiency .
- Gas Chromatography : NIST databases provide reference data for verifying compound identity and stability under varying conditions .
Q. How does this compound participate in multicomponent covalent assembly systems?
this compound serves as a dynamic building block in reversible assemblies. For instance, it undergoes aldehyde exchange with other carboxaldehydes (e.g., thiazole-2-carboxaldehyde) in supramolecular complexes, as demonstrated by 1H NMR monitoring of equilibrium shifts . This reversibility enables applications in adaptive material design and molecular sensing.
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yields of this compound derivatives?
Discrepancies in yields (e.g., 5% for compound 36 vs. 95% for 1b) often stem from:
- Precursor reactivity : Electron-withdrawing groups on aromatic amines (e.g., nitro or cyano substituents) may sterically hinder coupling reactions .
- Catalyst compatibility : Piperidine enhances condensation efficiency in pyridine, but other bases (e.g., triethylamine) may underperform .
- Purification challenges : Low-yield compounds (e.g., 34 at 31%) often require iterative HPLC optimization to remove byproducts . Mitigation strategies include kinetic studies to identify rate-limiting steps and computational modeling to predict steric/electronic effects.
Q. What methodological considerations are critical for studying this compound in reversible covalent systems?
- Equilibrium monitoring : Use real-time 1H NMR to track aldehyde exchange kinetics and quantify binding constants .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize imine intermediates, while protic solvents may shift equilibrium .
- Temperature control : Elevated temperatures accelerate exchange but may degrade thiazole rings; experiments should balance speed with stability .
Q. How can computational methods enhance the design of this compound-based therapeutics?
- Docking studies : Predict binding affinity to biological targets (e.g., kinases or viral proteases) by modeling thiazole interactions with active sites .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability for drug candidates .
- MD simulations : Assess conformational flexibility of thiazole derivatives in aqueous environments to improve bioavailability predictions .
Q. What strategies resolve conflicting spectral data for this compound derivatives?
- Cross-validation : Compare NMR and MS data with NIST reference spectra to confirm peak assignments .
- Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to clarify ambiguous signals in crowded spectral regions .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are inconclusive .
Q. Methodological Guidelines
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Experimental Design :
- Prioritize precursor screening (e.g., substituted benzamides vs. cyclic amines) to balance reactivity and steric effects .
- Include control reactions (e.g., omitting catalysts) to isolate variables affecting yield .
-
Data Interpretation :
Properties
IUPAC Name |
1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKSVINLIQRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376815 | |
Record name | Thiazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-80-5 | |
Record name | Thiazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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